

# Assessing the Safety of Lilial Alternatives in Fragrances: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The fragrance industry is undergoing a significant transition as regulatory bodies phase out ingredients with potential health concerns. One such ingredient is Butylphenyl methylpropional, commonly known as **Lilial**, which has been banned in the European Union due to its classification as a reproductive toxicant.[1][2][3] This has spurred the development and adoption of alternative fragrance ingredients. This guide provides a comparative safety assessment of prominent **Lilial** alternatives, focusing on toxicological data and experimental methodologies to aid researchers and professionals in making informed decisions.

### Comparative Toxicological Data of Lilial and its Alternatives

The following table summarizes the available quantitative toxicological data for **Lilial** and four of its potential replacements: Nympheal<sup>™</sup>, Lilybelle®, 2-Phenoxyethyl Isobutyrate, and Linalool. It is important to note that comprehensive public data for some newer, proprietary molecules like Nympheal<sup>™</sup> and Lilybelle® is limited.



| Toxicologic<br>al Endpoint                  | Lilial<br>(Butylpheny<br>I<br>methylpropi<br>onal)                | Nympheal™                                             | Lilybelle®                                        | 2-<br>Phenoxyeth<br>yl<br>Isobutyrate                                                  | Linalool                                                                           |
|---------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| CAS Number                                  | 80-54-6                                                           | 1637294-12-<br>2                                      | 1378867-81-<br>2                                  | 103-60-6                                                                               | 78-70-6                                                                            |
| Acute Oral<br>Toxicity<br>(LD50, rat)       | 1390 mg/kg<br>bw                                                  | >2000 mg/kg<br>bw[4]                                  | Data Not<br>Available                             | >2 - < 5<br>mL/kg bw<br>(mouse)                                                        | 2790 mg/kg                                                                         |
| Skin<br>Sensitization                       | Moderate<br>sensitizer[5]                                         | Evidence of sensitization (EC3 = 25%)                 | "No chemical sensitizers" (qualitative statement) | No<br>sensitizing<br>effect @ 4%<br>(human)                                            | Weak<br>sensitizer<br>(EC3 around<br>30%)                                          |
| Genotoxicity<br>(Ames test)                 | Negative                                                          | Non-<br>mutagenic                                     | Data Not<br>Available                             | Not<br>mutagenic in<br>Ames Test                                                       | Consistently negative                                                              |
| Repeated Dose Toxicity (Oral)               | NOAEL: Data<br>not readily<br>available in<br>reviewed<br>sources | NOAEL = 150<br>mg/kg bw/day<br>(28-day<br>study, rat) | Data Not<br>Available                             | NOEL >1000<br>mg/kg bw/day<br>(13-week<br>dermal study,<br>rat - systemic<br>toxicity) | NOAEL for<br>local effects =<br>250 mg/kg<br>bw/day<br>(dermal)                    |
| Reproductive/<br>Development<br>al Toxicity | Classified as Repr. 1B (May damage fertility or the unborn child) | Data Not<br>Available in<br>public domain             | Data Not<br>Available in<br>public domain         | No NOAEL available; exposure is below the Threshold of Toxicological Concern (TTC)     | Maternal  NOAEL = 500  mg/kg/day;  Development  al NOAEL ≥  1000  mg/kg/day  (rat) |



Note: Data for proprietary molecules like Nympheal<sup>™</sup> and Lilybelle® are often held by the manufacturers and may not be fully available in the public domain. The absence of data in this table reflects the lack of publicly accessible information at the time of this review.

## Experimental Protocols for Key Toxicological Endpoints

The safety assessment of fragrance ingredients relies on a battery of standardized tests, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines. Below are detailed methodologies for key toxicological endpoints.

### Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

- Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (typically rats) for 90 days.
- Methodology:
  - Animal Model: Usually young, healthy adult rodents. At least 10 males and 10 females per group.
  - Dose Groups: A control group and at least three dose levels are used. The highest dose is selected to induce toxic effects but not death or severe suffering.
  - Administration: The substance is typically administered by gavage, or mixed in the diet or drinking water.
  - Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.
  - Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.



- Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

### **Prenatal Developmental Toxicity Study (OECD 414)**

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.

- Principle: The test substance is administered to pregnant animals during the period of organogenesis.
- Methodology:
  - Animal Model: Typically pregnant rats or rabbits (at least 20 pregnant females per group).
  - Dose Groups: A control group and at least three dose levels are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.
  - Administration: The substance is administered daily, usually by oral gavage, from implantation to the day before cesarean section.
  - Maternal Observations: Females are observed for clinical signs, body weight, and food consumption.
  - Uterine Examination: Near term, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
  - Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoints: Maternal NOAEL and Developmental NOAEL are determined.

### **Bacterial Reverse Mutation Test (Ames Test) (OECD 471)**

This is a widely used in vitro test to assess the mutagenic potential of a substance.



Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that
are mutated to require a specific amino acid (e.g., histidine) for growth. The test substance is
assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an
amino acid-deficient medium.

#### Methodology:

- Test System: At least five strains of bacteria are used to detect different types of mutations.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.
- Procedure: The bacteria, test substance, and S9 mix (if used) are combined and plated on a minimal agar medium.
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

## In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442d)

This in vitro method is used to support the discrimination between skin sensitizers and nonsensitizers.

- Principle: This assay is based on the second key event in the Adverse Outcome Pathway
   (AOP) for skin sensitization: the activation of keratinocytes. It measures the activation of the
   Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related
   factor 2-Antioxidant Response Element) signaling pathway in a human keratinocyte cell line.
- Methodology:
  - Test System: A modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of an ARE element.



- Procedure: The cells are exposed to various concentrations of the test substance for a defined period.
- Measurement: If the substance is a sensitizer, it will activate the Nrf2 pathway, leading to the expression of the luciferase gene. The amount of light produced is measured using a luminometer.
- Endpoint: The result is expressed as the concentration at which a statistically significant induction of luciferase activity is observed.

# Visualizing Experimental Workflows and Signaling Pathways

## Experimental Workflow for Fragrance Ingredient Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a new fragrance ingredient, incorporating key in vitro and in vivo tests.



Click to download full resolution via product page

Figure 1: Experimental Workflow for Safety Assessment

### Signaling Pathway for Skin Sensitization

This diagram illustrates the Keap1-Nrf2-ARE signaling pathway, which is a key mechanism in skin sensitization induced by fragrance allergens.





Click to download full resolution via product page

Figure 2: Skin Sensitization Signaling Pathway

### Conclusion



The transition away from **Lilial** necessitates a thorough evaluation of its alternatives. While promising options like Nympheal<sup>™</sup>, Lilybelle®, 2-Phenoxyethyl Isobutyrate, and Linalool are available, a complete, publicly accessible toxicological profile for each is not always available. This guide summarizes the current state of knowledge to assist researchers in navigating this evolving landscape. A continued commitment to standardized testing and data transparency will be crucial for ensuring the safety of new fragrance ingredients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iris.unibas.it [iris.unibas.it]
- 2. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 3. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- To cite this document: BenchChem. [Assessing the Safety of Lilial Alternatives in Fragrances: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675391#assessing-the-safety-of-lilial-alternatives-in-fragrances]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com